molecular formula C7H6NNaO4S B13132471 Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate

Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate

Cat. No.: B13132471
M. Wt: 223.18 g/mol
InChI Key: BUGZQUUAJVHRJI-UHFFFAOYSA-M
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Description

Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H6NO4SNa It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate typically involves the sulfonation of 4-(methoxycarbonyl)pyridine. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group at the desired position on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: This compound can be used in biochemical assays and as a probe in studying enzyme mechanisms.

    Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in electrophilic aromatic substitution. These interactions enable the compound to modify other molecules and exert its effects in different chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Sodium pyridine-3-sulfonate
  • Sodium 4-carboxypyridine-3-sulfinate
  • Sodium 4-(methylsulfonyl)pyridine-3-sulfinate

Uniqueness

Sodium 4-(methoxycarbonyl)pyridine-3-sulfinate is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;4-methoxycarbonylpyridine-3-sulfinate

InChI

InChI=1S/C7H7NO4S.Na/c1-12-7(9)5-2-3-8-4-6(5)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

BUGZQUUAJVHRJI-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=NC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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